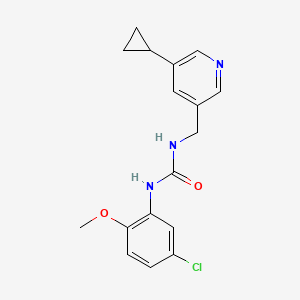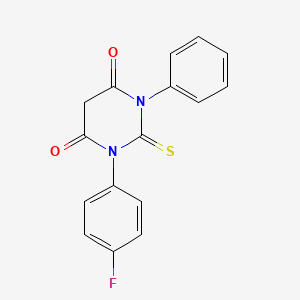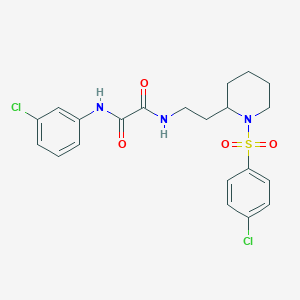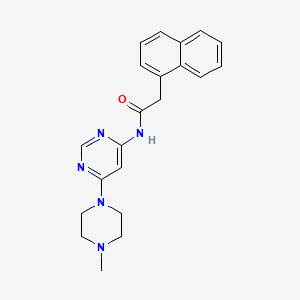
1-(5-Chloro-2-methoxyphenyl)-3-((5-cyclopropylpyridin-3-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloro-2-methoxyphenyl)-3-((5-cyclopropylpyridin-3-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by its chemical name, MK-0524A, and is a selective antagonist of the prostaglandin D2 receptor 2 (DP2). The DP2 receptor is a G protein-coupled receptor that is involved in the regulation of allergic inflammation and immune responses.
科学的研究の応用
Synthesis and Anticancer Applications
- Urea derivatives, including those with chloro, methoxy, and pyridyl substituents, have been synthesized and evaluated for their anticancer properties. For example, 1-aryl-3-(2-chloroethyl) ureas showed cytotoxicity against human adenocarcinoma cells in vitro, highlighting the potential of urea derivatives as anticancer agents (Gaudreault et al., 1988).
Enzyme Inhibition and Antimicrobial Activities
- Urea derivatives have been investigated for their enzyme inhibition capabilities and antimicrobial activities. For instance, a study synthesized and tested urea derivatives for urease, β-glucuronidase, and phosphodiesterase enzyme inhibition, as well as their effects on a prostate cancer cell line, demonstrating the versatility of urea compounds in therapeutic applications (Mustafa et al., 2014).
Material Science and Polymer Chemistry
- N-aryl-N′-pyridyl ureas have been explored for their role in material science, particularly in polymer chemistry. They serve as initiators in the ring-opening polymerization of epoxides, illustrating the potential of urea derivatives in the synthesis and modification of polymers (Makiuchi et al., 2015).
Chemical Synthesis and Methodology
- The development of synthetic methodologies for urea derivatives continues to be an area of interest. For instance, research on the synthesis of heterocyclic ureas has provided valuable insights into nucleophilic reactions and the optimization of synthetic routes for potential therapeutic agents (Zhang et al., 2019).
特性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[(5-cyclopropylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c1-23-16-5-4-14(18)7-15(16)21-17(22)20-9-11-6-13(10-19-8-11)12-2-3-12/h4-8,10,12H,2-3,9H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCWYBXMHVDCFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC2=CC(=CN=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl (4-methylphenyl)acetate](/img/structure/B2944870.png)
![3-(2-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2944871.png)
![ethyl 4-((8-oxo-2-thioxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-3(2H)-yl)methyl)piperazine-1-carboxylate](/img/structure/B2944872.png)

![Ethyl 2'-amino-1-(2-ethoxy-2-oxoethyl)-6'-ethyl-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2944876.png)
![2-methyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2944877.png)



![(4-chlorophenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone](/img/structure/B2944886.png)

![8-Methoxy-11H-benzo[a]carbazole](/img/structure/B2944888.png)

